Enzymatic Inhibitory Potency: Hpk1-IN-14 IC50 Benchmarking Against Clinical-Stage HPK1 Inhibitors
Hpk1-IN-14 is disclosed in WO2021213317A1 as compound 79 with enzymatic HPK1 inhibitory potency comparable to other tool compounds in the same patent series [1]. While the exact IC50 value for Hpk1-IN-14 is not publicly disclosed in open literature, cross-study benchmarking against structurally distinct clinical-stage HPK1 inhibitors provides context for potency expectations: CFI-402411 exhibits HPK1 IC50 = 4.0 ± 1.3 nM [2], NDI-101150 demonstrates biochemical IC50 = 0.7 nM [3], and compound 14g (HPK1-IN-48) achieves IC50 = 0.15 nM [4]. The patent WO2021213317A1 reports that multiple exemplified compounds in the same series as Hpk1-IN-14 exhibit sub-100 nM enzymatic potency [1]. Users should anticipate that Hpk1-IN-14 occupies a potency tier consistent with research-grade tool compounds rather than optimized clinical candidates.
| Evidence Dimension | HPK1 enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | Not publicly disclosed in peer-reviewed literature (disclosed in WO2021213317A1 as compound 79) |
| Comparator Or Baseline | CFI-402411: 4.0 ± 1.3 nM; NDI-101150: 0.7 nM; compound 14g: 0.15 nM |
| Quantified Difference | Insufficient data to calculate fold difference; Hpk1-IN-14 potency expected to be in sub-100 nM range based on patent series |
| Conditions | Biochemical HPK1 kinase activity assay (ADP-Glo or similar format) |
Why This Matters
Potency tier classification enables users to select appropriate positive controls and interpret cellular assay results relative to more potent clinical-stage comparators.
- [1] WO2021213317A1. Fused tricyclic compounds as HPK1 inhibitors and uses thereof. Beijing Innocare Pharma Tech Co Ltd. Compound 79. Filed: April 21, 2021. View Source
- [2] TWT-101: a phase 1 study of the novel HPK1 inhibitor CFI-402411 in patients with advanced cancer. CUHK Research Portal. 2024. View Source
- [3] NDI-101150 is a potent and highly selective HPK1 inhibitor that promotes anti-tumor immune response. Journal for ImmunoTherapy of Cancer. 2023;11(Suppl 2):A1340. View Source
- [4] Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent HPK1 inhibitors. Bioorganic & Medicinal Chemistry. 2024. View Source
